molecular formula C9H8N2O4 B13434399 DL-5-(3,5-Dihydroxyphenyl)hydantoin CAS No. 187978-82-1

DL-5-(3,5-Dihydroxyphenyl)hydantoin

Cat. No.: B13434399
CAS No.: 187978-82-1
M. Wt: 208.17 g/mol
InChI Key: TVPBMIWIOVFNSK-UHFFFAOYSA-N
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Description

DL-5-(3,5-Dihydroxyphenyl)hydantoin is a compound belonging to the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-5-(3,5-Dihydroxyphenyl)hydantoin can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring . Another method includes the use of α-amino methyl esters and 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates under mechanochemical conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

DL-5-(3,5-Dihydroxyphenyl)hydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the hydantoin ring.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

DL-5-(3,5-Dihydroxyphenyl)hydantoin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-5-(3,5-Dihydroxyphenyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it is believed to modulate voltage-sensitive sodium channels, thereby inhibiting the release of excitatory neurotransmitters . This action helps stabilize neuronal membranes and prevent seizures.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin derivative used as an anticonvulsant.

    Ethotoin: Similar in structure and used for its anticonvulsant properties.

    Nirvanol: A hydantoin derivative with similar therapeutic applications.

Uniqueness

DL-5-(3,5-Dihydroxyphenyl)hydantoin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

187978-82-1

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(3,5-dihydroxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O4/c12-5-1-4(2-6(13)3-5)7-8(14)11-9(15)10-7/h1-3,7,12-13H,(H2,10,11,14,15)

InChI Key

TVPBMIWIOVFNSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C2C(=O)NC(=O)N2

Origin of Product

United States

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